molecular formula C13H19N3O3 B2846677 Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2503205-06-7

Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B2846677
CAS No.: 2503205-06-7
M. Wt: 265.313
InChI Key: PRTYVUVYCMDHLM-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a complex organic compound belonging to the pyrazolopyrazine class. This compound features a pyrazole ring fused to a pyrazine ring, with a tert-butyl ester group and a formyl group attached to the pyrazole ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the cyclization of hydrazines with β-diketones or β-ketoesters under acidic conditions. The resulting pyrazole derivative is then further functionalized to introduce the formyl group and the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents is optimized to minimize by-products and maximize yield. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions may involve alkyl halides and amines.

Major Products Formed:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: Substitution at the pyrazole ring can lead to various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate include its use as a probe in biochemical studies. Its ability to interact with specific enzymes and receptors makes it valuable in understanding biological processes.

Medicine: In the medical field, this compound has shown potential as a lead compound in drug discovery. Its structural features make it suitable for the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their pesticidal and herbicidal properties.

Mechanism of Action

The mechanism by which tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate: This compound features a triazole ring instead of a pyrazole ring, leading to different reactivity and biological activity.

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but with different substituents, resulting in distinct properties.

Uniqueness: Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate stands out due to its unique combination of functional groups and fused ring system. This combination provides a balance of reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9-10(8-17)11-7-15(5-6-16(11)14-9)12(18)19-13(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTYVUVYCMDHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCN(CC2=C1C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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